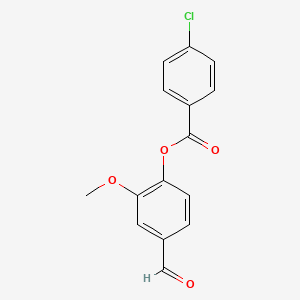

4-Formyl-2-methoxyphenyl 4-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-19-14-8-10(9-17)2-7-13(14)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSSATZPNQQXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351120 | |

| Record name | 4-formyl-2-methoxyphenyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321726-57-2 | |

| Record name | Benzoic acid, 4-chloro-, 4-formyl-2-methoxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321726-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-formyl-2-methoxyphenyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl 4-chlorobenzoate: Synthesis, Properties, and Therapeutic Potential

Foreword: The Strategic Derivatization of a Privileged Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the strategic modification of naturally occurring scaffolds remains a cornerstone of innovation. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a simple phenolic aldehyde, represents one such "privileged scaffold." Its inherent biological activities and versatile functional groups—aldehyde, hydroxyl, and ether—provide a rich platform for chemical elaboration to enhance therapeutic efficacy and tailor physicochemical properties.[1][2]

This technical guide delves into a specific vanillin derivative, 4-Formyl-2-methoxyphenyl 4-chlorobenzoate . This molecule emerges from the esterification of vanillin's phenolic hydroxyl group with 4-chlorobenzoyl chloride. This targeted modification is not arbitrary; it is a deliberate strategy to enhance the lipophilicity and introduce a halogenated aromatic moiety, thereby potentially modulating the biological activity of the parent vanillin structure.[1] Our focus herein is to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this compound's chemical properties, a robust protocol for its synthesis, and an exploration of its documented therapeutic potential as an anti-inflammatory agent.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (4-formyl-2-methoxyphenyl) 4-chlorobenzoate | - |

| CAS Number | 321726-57-2 | [3] |

| Molecular Formula | C₁₅H₁₁ClO₄ | [3] |

| Molecular Weight | 290.70 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not explicitly reported in literature. Purity can be assessed by a sharp melting point.[1] | - |

| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. The precursor, vanillin, is soluble in ethanol, ethyl acetate, and polyethylene glycol-400.[4] | - |

Synthesis of this compound

The synthesis of the title compound is achieved via a nucleophilic acyl substitution reaction, specifically the esterification of the phenolic hydroxyl group of vanillin with 4-chlorobenzoyl chloride.[1] While microwave-assisted synthesis has been reported for its efficiency, a standard laboratory protocol provides a more universally applicable method.

Causality of Experimental Design

The choice of reactants and conditions is guided by established chemical principles. Vanillin's phenolic hydroxyl group acts as the nucleophile. However, phenols are generally weak nucleophiles, necessitating the use of a base to deprotonate the hydroxyl group, thereby forming a more reactive phenoxide ion. Pyridine is a common choice as it serves as both a mild base and a nucleophilic catalyst. The acyl chloride, 4-chlorobenzoyl chloride, is a highly reactive electrophile, ensuring an efficient reaction. The work-up procedure involving a sodium carbonate wash is crucial to remove any unreacted 4-chlorobenzoyl chloride and the pyridinium hydrochloride salt formed during the reaction.

Detailed Experimental Protocol: Schotten-Baumann Reaction

This protocol describes a robust method for the synthesis of this compound.

Materials and Reagents:

-

Vanillin (C₈H₈O₃)

-

4-Chlorobenzoyl chloride (C₇H₄Cl₂O)

-

Pyridine (C₅H₅N), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve vanillin (1.0 eq.) in anhydrous dichloromethane (approx. 10 mL per gram of vanillin). Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred vanillin solution over 15-20 minutes using an addition funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The reaction is complete when the vanillin spot is no longer visible.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the key functional groups:

-

~1737 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the newly formed ester group.

-

~1692 cm⁻¹: A strong absorption band for the C=O stretch of the aromatic aldehyde.

-

~1590 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~847 cm⁻¹: Out-of-plane C-H bending indicative of para-substitution on the chlorobenzoyl ring.

-

~742 cm⁻¹: C-H bending that may be associated with the meta-substituted vanillin ring.

-

~674 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum will provide a distinct fingerprint for the molecule. The expected chemical shifts (in ppm, relative to TMS) are:

-

~9.9 ppm (s, 1H): The aldehyde proton (-CHO).

-

~8.1 ppm (d, 2H): Protons on the 4-chlorobenzoyl ring ortho to the carbonyl group.

-

~7.5-7.7 ppm (m, 3H): Protons on the vanillin ring and the protons on the 4-chlorobenzoyl ring meta to the carbonyl group.

-

~7.3 ppm (d, 1H): A proton on the vanillin ring.

-

~3.9 ppm (s, 3H): The methoxy group protons (-OCH₃).

¹³C-NMR: The carbon NMR spectrum will confirm the carbon framework. Expected chemical shifts (in ppm) include:

-

~191 ppm: Aldehyde carbonyl carbon.

-

~164 ppm: Ester carbonyl carbon.

-

~152 ppm, ~145 ppm, ~135 ppm, ~125 ppm: Quaternary aromatic carbons.

-

~139 ppm, ~132 ppm, ~129 ppm, ~124 ppm, ~112 ppm: Aromatic CH carbons.

-

~56 ppm: Methoxy carbon.

Reactivity, Stability, and Safety

Reactivity: The molecule possesses two primary reactive sites: the aldehyde and the ester.

-

The aldehyde group is susceptible to nucleophilic attack and can undergo reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, or formation of imines and acetals.

-

The ester linkage is stable under neutral and acidic conditions but can be hydrolyzed under basic conditions (saponification) to yield vanillin and 4-chlorobenzoic acid.

Stability: Benzoate esters are generally stable compounds.[5] The compound should be stored in a cool, dry place, protected from light, to prevent potential photo-oxidation or degradation.[6]

Safety and Handling:

-

Hazard Class: Irritant.[3]

-

Hazard Statements: May cause an allergic skin reaction (H317).[3]

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[3]

Applications and Therapeutic Insights

The primary documented application for this compound is in the field of medicinal chemistry as a potential anti-inflammatory agent.

Rationale for Anti-Inflammatory Activity

Vanillin itself is known to possess anti-inflammatory properties.[1] The derivatization to this compound was hypothesized to enhance this activity by increasing its lipophilicity, which can improve cell membrane permeability and interaction with biological targets.

In Silico Study: COX-2 Inhibition

A computational docking study investigated the binding affinity of this compound to the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[1] The results indicated a significantly more favorable binding energy compared to the parent compound, vanillin.

| Compound | Target Receptor | Binding Energy (kcal/mol) |

| This compound | COX-2 (Chain A) | -8.18 |

| Vanillin | COX-2 (Chain A) | -4.96 |

This lower binding energy suggests a more stable interaction with the COX-2 active site, predicting enhanced inhibitory activity.[1] The successful synthesis and promising in silico data suggest that this compound is a valuable candidate for further development and in vitro/in vivo testing as an anti-inflammatory agent.[1]

References

- Sulistyowaty, M. I., Ekowati, J., Guitomo, S., Melania, I. N., & Royyan Nafi, M. I. (2022). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.

- Supporting Information for "Visible-Light-Promoted Carboxylation of Aryl Halides with CO2 Catalyzed by a Combination of Two Simple Organic Dyes". Organic Letters.

- Gullapalli, S., & Mazzio, E. A. (2015). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Food Chemistry, 180, 244-248.

-

ChemBK. (n.d.). Vanillin. Retrieved from [Link]

- Ferreira, A. A., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.

- Foodcom S.A. (2022, December 21). Vanillin and its applications in the food and pharmaceutical industries.

- BenchChem. (2023). Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry.

- Zancheng Life Sciences. (2021, December 10).

- SpectraBase. (n.d.). 4-(4-hydroxy-3-methoxyphenyl)

- BLDpharm. (n.d.).

- The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.

-

Ataman Kimya. (n.d.). BENZOIC ACID, BENZYL ESTER. Retrieved from [Link]

Sources

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. reddit.com [reddit.com]

- 3. This compound | 321726-57-2 [amp.chemicalbook.com]

- 4. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl 4-chlorobenzoate

CAS Number: 321726-57-2 Molecular Formula: C₁₅H₁₁ClO₄ Molecular Weight: 290.7 g/mol

This technical guide provides a comprehensive overview of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate, a derivative of vanillin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthesis, physicochemical properties, spectral characterization, and potential therapeutic applications of this compound, with a focus on providing practical, field-proven insights.

Introduction and Rationale

Vanillin, a primary component of vanilla bean extract, is a phenolic aldehyde widely recognized for its characteristic flavor and aroma.[1] Beyond its use in the food and fragrance industries, vanillin's molecular scaffold, which includes aldehyde, hydroxyl, and ether functional groups, serves as a versatile starting point for the synthesis of various derivatives with significant pharmacological potential.[2] Structural modifications of vanillin can enhance its bioavailability and therapeutic efficacy, leading to compounds with a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

This compound is a vanillin derivative where the phenolic hydroxyl group has been esterified with 4-chlorobenzoyl chloride. This modification increases the lipophilicity of the parent molecule, which can influence its pharmacokinetic profile and biological activity.[5] The introduction of a 4-chlorobenzoyl moiety is a common strategy in medicinal chemistry to explore structure-activity relationships, as the halogen atom can modulate electronic properties and binding interactions with biological targets.[6] Recent research has highlighted the potential of this specific derivative as an anti-inflammatory agent, warranting a deeper investigation into its chemical and biological characteristics.[5]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 321726-57-2 | [7] |

| Molecular Formula | C₁₅H₁₁ClO₄ | [7] |

| Molecular Weight | 290.7 g/mol | [7] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 98-99 °C | [5] |

| XLogP3 | 3.38 | [5] |

| PSA (Polar Surface Area) | 52.60 Ų | [5] |

| Solubility | Soluble in chloroform, ethyl acetate, and other common organic solvents. Slightly soluble in ethanol. Insoluble in water. | Inferred from synthetic procedures[5] |

| Stability | Stable under standard laboratory conditions. May be sensitive to light and moisture over extended periods. | Inferred from general properties of esters[8] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of the phenolic hydroxyl group of vanillin with 4-chlorobenzoyl chloride. This can be accomplished through various methods, including a modern microwave-assisted approach and a conventional base-catalyzed method analogous to the Schotten-Baumann reaction.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers several advantages, including reduced reaction times, higher yields, and often cleaner reactions. A reported method for the synthesis of the title compound utilizes this technology.[5]

Experimental Protocol: Microwave-Assisted Synthesis [5]

-

Reactant Mixture: In a suitable microwave reaction vessel, combine vanillin (1.0 equivalent), 4-chlorobenzoyl chloride (1.0-1.2 equivalents), and a catalytic amount of pyridine in a minimal amount of chloroform.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with microwave power set to 120 watts. The reaction progress should be monitored.

-

Causality: The 120-watt power level was found to be optimal, providing the highest yield (89.09%) in the reported study. Higher power levels may lead to decomposition or side product formation.[5]

-

-

Reaction Monitoring: Monitor the reaction for completion by periodically taking aliquots and analyzing them using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:ethyl acetate (2:1). The reaction is complete when the spot corresponding to vanillin is no longer visible.[5]

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

-

Purification:

-

Add a 5% aqueous sodium carbonate (Na₂CO₃) solution to the reaction mixture to neutralize any remaining acidic components and unreacted 4-chlorobenzoyl chloride.

-

Wash the organic layer with distilled water to remove any water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purity Confirmation: The purity of the final product can be confirmed by TLC using multiple eluent systems (e.g., chloroform-ethyl acetate 2:1, hexane-ethyl acetate 4:1, and hexane-ethanol 4:1) to ensure the presence of a single spot.[5] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Conventional Synthesis: Base-Catalyzed Esterification (Schotten-Baumann Conditions)

A conventional approach to this esterification can be adapted from the classic Schotten-Baumann reaction, which is a reliable method for acylating phenols.[9][10] This method is performed under basic conditions, typically using an aqueous solution of sodium hydroxide.

Experimental Protocol: Conventional Synthesis

-

Dissolution of Vanillin: In an Erlenmeyer flask, dissolve vanillin (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH). This deprotonates the phenolic hydroxyl group, forming the more nucleophilic sodium vanillinate.[3]

-

Cooling: Cool the solution in an ice bath to 0-5 °C. This helps to control the exothermicity of the reaction and minimize the hydrolysis of the acid chloride.

-

Addition of Acylating Agent: While vigorously stirring the cooled solution, slowly add 4-chlorobenzoyl chloride (1.0-1.2 equivalents) dropwise. A precipitate of the product should form.

-

Causality: The slow, dropwise addition is crucial to prevent a rapid, uncontrolled reaction and to minimize the competing hydrolysis of the 4-chlorobenzoyl chloride by the aqueous base.[11]

-

-

Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the crude product thoroughly with cold water to remove any remaining salts and base.

-

Wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from 95% ethanol to obtain the purified this compound.

-

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (FTIR, NMR).

Logical Flow of Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectral Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. While the raw spectra are not publicly available, the compound has been characterized using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.[5] The expected characteristic signals are detailed below based on the known structure and data from analogous compounds.[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| ~3100-3000 | Aromatic C-H | Stretching | Weak to medium |

| ~2900-2800 | Aldehyde C-H | Stretching | Two weak bands |

| ~1735-1740 | Ester C=O | Stretching | Strong, sharp |

| ~1690-1700 | Aldehyde C=O | Stretching | Strong, sharp |

| ~1600, ~1500 | Aromatic C=C | Stretching | Medium to strong |

| ~1250-1100 | Ester C-O | Stretching | Strong |

| ~850 | p-substituted ring | C-H Bending (out-of-plane) | Strong |

| ~750 | C-Cl | Stretching | Medium to strong |

Causality: The presence of two distinct carbonyl (C=O) stretching bands is a key diagnostic feature: one at a higher wavenumber for the ester and one at a slightly lower wavenumber for the aldehyde, which is conjugated with the aromatic ring. The strong C-O stretch of the ester further confirms the successful esterification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.1 | Doublet | 2H | Aromatic protons ortho to the ester carbonyl |

| ~7.5-7.7 | Multiplet | 4H | Remaining aromatic protons |

| ~7.2 | Doublet | 1H | Aromatic proton on the vanillin ring |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

¹³C-NMR Spectroscopy (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbonyl carbon |

| ~164 | Ester carbonyl carbon |

| ~152-155 | Aromatic carbons attached to oxygen |

| ~120-145 | Other aromatic carbons |

| ~110-115 | Aromatic carbons on the vanillin ring |

| ~56 | Methoxy carbon |

Potential Therapeutic Applications: Anti-inflammatory Activity

Vanillin and its derivatives have been investigated for a variety of biological activities, with anti-inflammatory properties being a significant area of interest.[4] The title compound, this compound, has been specifically studied for its potential as an anti-inflammatory agent through its interaction with the cyclooxygenase-2 (COX-2) enzyme.[5]

Mechanism of Action: COX-2 Inhibition

The COX enzymes (COX-1 and COX-2) are key mediators of the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

A computational docking study was performed to predict the binding affinity of this compound to the active site of the COX-2 receptor (PDB ID: 6COX).[5] The results indicated a significantly lower binding energy compared to the parent compound, vanillin, suggesting a more stable and favorable interaction with the enzyme.

| Compound | Target | Binding Energy (kcal/mol) |

| This compound | COX-2 (Chain A) | -8.18 |

| Vanillin (precursor) | COX-2 (Chain A) | -4.96 |

Source: Sulistyowaty et al., 2022[5]

Causality: The lower binding energy (-8.18 kcal/mol) for the ester derivative compared to vanillin (-4.96 kcal/mol) predicts a higher inhibitory potential.[5] This enhanced affinity can be attributed to the increased lipophilicity and the specific interactions of the 4-chlorobenzoyl group within the hydrophobic channel of the COX-2 active site. This suggests that the structural modification of vanillin to its 4-chlorobenzoate ester is a promising strategy for developing more potent anti-inflammatory agents.

Logical Relationship of Vanillin Derivatives and Biological Activity

Sources

- 1. scribd.com [scribd.com]

- 2. Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride - Eureka | Patsnap [eureka.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. sites.nvcc.edu [sites.nvcc.edu]

- 5. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]

- 6. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. This compound | 321726-57-2 [amp.chemicalbook.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. grokipedia.com [grokipedia.com]

- 10. byjus.com [byjus.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Formyl-2-nitrophenyl 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate

This technical guide provides a comprehensive overview of 4-formyl-2-methoxyphenyl 4-chlorobenzoate, a derivative of vanillin, for researchers, scientists, and drug development professionals. This document delves into the molecular structure, synthesis, characterization, and potential therapeutic applications of this compound, with a focus on its prospective role as an anti-inflammatory agent.

Introduction: The Rationale for Vanillin Derivatization

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary chemical component of vanilla, is a widely utilized aromatic compound in the food, cosmetic, and pharmaceutical industries.[1] Its molecular framework, featuring aldehyde, hydroxyl, and ether functional groups, presents multiple reactive sites, making it an ideal scaffold for chemical modification.[2][3] The derivatization of vanillin is a strategic approach in medicinal chemistry to enhance its inherent biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties.[1] Structural modifications can improve the pharmacokinetic and pharmacodynamic profiles of the parent molecule, potentially leading to the development of more potent and selective therapeutic agents.[1]

The synthesis of this compound is a prime example of such a strategic modification. The esterification of the phenolic hydroxyl group of vanillin with 4-chlorobenzoic acid introduces a halogenated aromatic ring and a carbonyl group. These additions are intended to increase the lipophilicity of the vanillin structure, a physicochemical property that can enhance its biological activity.[1] This guide will explore the synthesis, structural elucidation, and in-silico evaluation of this vanillin derivative as a potential anti-inflammatory agent.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the ester linkage between the vanillin and 4-chlorobenzoate moieties. This structure is confirmed through various spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClO₄ | |

| Molecular Weight | 290.7 g/mol | |

| Appearance | Fine white to slightly yellow crystals | [1] |

Spectroscopic Characterization

The structural confirmation of this compound is achieved through Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR).[1]

FTIR Spectroscopy: The FTIR spectrum provides evidence for the presence of key functional groups. The ester carbonyl (C=O) stretch is a prominent feature, alongside the aldehyde C=O stretch. Aromatic C-H and C=C stretching vibrations, as well as the C-O ether and ester linkages, are also observable.

¹H-NMR Spectroscopy: The proton NMR spectrum reveals the specific chemical environment of each proton in the molecule. Key signals include the aldehyde proton, the aromatic protons of both the vanillin and 4-chlorobenzoate rings, and the methoxy group protons.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals for the ester carbonyl carbon, the aldehyde carbonyl carbon, the methoxy carbon, and the aromatic carbons of both rings confirm the successful synthesis of the target compound.

Synthesis of this compound

The synthesis of this compound is accomplished through the esterification of vanillin with 4-chlorobenzoyl chloride. A particularly efficient method for this synthesis utilizes microwave irradiation, which can significantly reduce reaction times and improve yields.[1]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Microwave-Assisted Synthesis)

This protocol is based on the methodology described for the microwave-assisted synthesis of this compound.[1]

Materials:

-

Vanillin

-

4-Chlorobenzoyl chloride

-

Pyridine (catalyst)

-

Dichloromethane (solvent)

-

Microwave reactor

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., Chloroform:Ethyl acetate 2:1)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reactant Preparation: In a suitable microwave reaction vessel, dissolve vanillin in dichloromethane.

-

Addition of Catalyst and Reagent: Add a catalytic amount of pyridine to the solution. Subsequently, add an equimolar amount of 4-chlorobenzoyl chloride dropwise while stirring.

-

Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a power of 120 watts. The reaction progress should be monitored.[1]

-

Reaction Monitoring: Monitor the reaction for completion using TLC. The disappearance of the vanillin spot indicates the end of the reaction.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Purity Confirmation: The purity of the synthesized compound should be confirmed by TLC using multiple eluent systems and by determining its melting point.[1] A single spot on the TLC plate in different solvent systems is indicative of a pure compound.

Potential as an Anti-inflammatory Agent: A Mechanistic Insight

Vanillin and its derivatives have been reported to possess anti-inflammatory properties.[1] The synthesized this compound has been investigated for its potential as an anti-inflammatory agent through in-silico studies, specifically targeting the cyclooxygenase-2 (COX-2) enzyme.[1]

The Role of COX-2 in Inflammation

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

In-Silico Docking Studies

Computational docking studies have been performed to predict the binding affinity of this compound to the active site of the COX-2 enzyme (PDB ID: 6COX).[1] The results of these studies suggest that the vanillin derivative has a lower binding energy compared to vanillin itself, indicating a more stable and favorable interaction with the enzyme's active site.[1] This suggests that this compound may have a greater potential to inhibit COX-2 activity.[1]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate from Vanillin

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate, a vanillin derivative with significant potential in medicinal chemistry and materials science. The synthesis is achieved through the esterification of vanillin with 4-chlorobenzoyl chloride, a classic example of the Schotten-Baumann reaction. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol for both conventional and microwave-assisted synthesis, and a thorough guide to the characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary insights for the successful and efficient synthesis and validation of this target molecule.

Introduction: The Significance of Vanillin Derivatives

Vanillin, a naturally occurring phenolic aldehyde, is a versatile and economically important platform chemical.[1] Beyond its well-known application as a flavoring agent, its unique molecular architecture—featuring an aldehyde, a hydroxyl group, and a methoxy group on an aromatic ring—makes it an ideal starting material for the synthesis of a diverse array of derivatives.[2] These modifications can lead to compounds with enhanced or entirely new biological activities, making vanillin a "privileged scaffold" in drug discovery.[3] The esterification of the phenolic hydroxyl group is a common strategy to increase the lipophilicity and, potentially, the bioactivity of vanillin-based compounds.[4]

The target molecule of this guide, this compound, incorporates a 4-chlorobenzoyl moiety, which can significantly influence its biological profile. Halogenated aromatic rings are prevalent in many pharmaceutical agents, often enhancing their binding affinity to biological targets. This derivative of vanillin holds promise for applications in areas such as anti-inflammatory, antimicrobial, and anticancer research.[5]

The Core Chemistry: A Deep Dive into the Schotten-Baumann Reaction

The synthesis of this compound from vanillin and 4-chlorobenzoyl chloride is a classic example of the Schotten-Baumann reaction.[6] This reaction, first described in the late 19th century, is a robust and widely used method for the acylation of alcohols and amines with acid chlorides in the presence of a base.[7]

The Reaction Mechanism: More Than Just a Base

The reaction proceeds via a nucleophilic acyl substitution mechanism. The role of pyridine in this reaction is multifaceted and crucial for its success; it acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst to accelerate the reaction.[8][9]

There are two plausible mechanistic pathways:

-

Direct Nucleophilic Attack: The phenolic hydroxyl group of vanillin, a weak nucleophile, can directly attack the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The pyridine then acts as a base to deprotonate the resulting oxonium ion, yielding the final ester product and pyridinium hydrochloride.

-

Nucleophilic Catalysis by Pyridine: Pyridine, being a more potent nucleophile than the phenolic hydroxyl group, can first attack the 4-chlorobenzoyl chloride.[10][11] This forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting acid chloride due to the positive charge on the pyridine ring. The phenolic hydroxyl group of vanillin can then readily attack this activated intermediate, leading to the formation of the ester and the regeneration of pyridine. Pyridine then acts as a base to neutralize the liberated HCl.

Experimental Protocols: From Theory to Practice

This section provides detailed, step-by-step methodologies for the synthesis of this compound. Both a conventional heating method and a microwave-assisted method are described.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Vanillin | C₈H₈O₃ | 152.15 | ≥99% | Sigma-Aldrich |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | ≥98% | Alfa Aesar |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Acros Organics |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS Grade | VWR Chemicals |

| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M solution | J.T. Baker |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated solution | EMD Millipore |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Granular | BDH Chemicals |

| Ethanol | C₂H₅OH | 46.07 | 95% solution | Decon Labs |

Protocol 1: Conventional Synthesis

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1.52 g, 10 mmol) in a mixture of anhydrous dichloromethane (DCM, 30 mL) and anhydrous pyridine (1.2 mL, 15 mmol).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Acyl Chloride: To the cooled and stirring solution, add 4-chlorobenzoyl chloride (1.93 g, 11 mmol) dropwise over a period of 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

-

Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a mixture of ethanol and water to yield this compound as a white to off-white solid.[12]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.[4]

Procedure:

-

Reaction Mixture: In a 10 mL microwave reaction vessel, combine vanillin (0.76 g, 5 mmol), 4-chlorobenzoyl chloride (0.97 g, 5.5 mmol), and pyridine (0.6 mL, 7.5 mmol) in 5 mL of a suitable microwave-transparent solvent (e.g., N,N-dimethylformamide - DMF).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 120-400 watts) for a short duration (e.g., 5-15 minutes). The optimal power and time should be determined empirically.[4]

-

Work-up and Purification: After the reaction, cool the vessel to room temperature. The work-up and purification procedure is similar to the conventional method described above.

Product Characterization: Validating the Synthesis

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₅H₁₁ClO₄ |

| Molecular Weight | 290.70 g/mol |

| Melting Point | To be determined experimentally (expected > 100°C) |

| Solubility | Soluble in DCM, Chloroform, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |

Spectroscopic Data

The following are the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

~1740 cm⁻¹: C=O stretching (ester) - Strong intensity.[3]

-

~1695 cm⁻¹: C=O stretching (aldehyde) - Strong intensity.

-

~1600, ~1500 cm⁻¹: C=C stretching (aromatic rings) - Medium to strong intensity.

-

~1250-1000 cm⁻¹: C-O stretching (ester and ether) - Strong intensity.

-

~850-750 cm⁻¹: C-H out-of-plane bending (aromatic substitution patterns).

-

~750 cm⁻¹: C-Cl stretching.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):

-

δ ~9.9 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~8.1 ppm (d, 2H, J ≈ 8.5 Hz): Aromatic protons ortho to the carbonyl group of the 4-chlorobenzoyl moiety.

-

δ ~7.5 ppm (d, 2H, J ≈ 8.5 Hz): Aromatic protons meta to the carbonyl group of the 4-chlorobenzoyl moiety.

-

δ ~7.4-7.6 ppm (m, 3H): Aromatic protons of the vanillin moiety.

-

δ ~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):

-

δ ~191 ppm: Aldehyde carbonyl carbon (-CHO).

-

δ ~164 ppm: Ester carbonyl carbon (-COO-).

-

δ ~152 ppm, ~145 ppm: Aromatic carbons of the vanillin moiety attached to oxygen.

-

δ ~140 ppm: Aromatic carbon of the 4-chlorobenzoyl moiety attached to chlorine.

-

δ ~135-120 ppm: Remaining aromatic carbons.

-

δ ~56 ppm: Methoxy carbon (-OCH₃).

-

Safety and Handling

-

4-Chlorobenzoyl chloride: Corrosive and a lachrymator. It reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

-

Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

-

General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Avoid contact of all chemicals with skin and eyes. In case of contact, wash immediately with copious amounts of water.

Conclusion

The synthesis of this compound from vanillin via the Schotten-Baumann reaction is a reliable and efficient process. This guide has provided a comprehensive overview of the chemical principles, detailed experimental protocols, and expected characterization data to enable researchers to successfully synthesize and validate this promising compound. The versatility of vanillin as a starting material, coupled with the robustness of the Schotten-Baumann reaction, opens avenues for the creation of a wide range of novel derivatives for applications in drug discovery and materials science.

References

-

Sulistyowaty, M. I., Ekowati, J., Guitomo, S., Melania, I. N., & Nafi, M. I. R. (2021). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 21(2), 1-6. [Link]

-

OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]

-

Mphahane, N., Aderibigbe, B. A., & Nthambeleni, R. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]

-

Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? (2021, January 12). Reddit. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

-

Mphahane, N., Aderibigbe, B. A., & Nthambeleni, R. (2024). Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed. [Link]

-

Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]

-

Fersht, A. R., & Jencks, W. P. (1970). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the American Chemical Society, 92(18), 5432-5442. [Link]

-

Fengchen Group. (n.d.). Vanillin as a Pharmaceutical Intermediate: Synthesis and Applications. Retrieved from [Link]

-

Deepam, T. M., Sravanthi, T., & Jyothi, T. M. (2017). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Oriental Journal of Chemistry, 33(5), 2549-2556. [Link]

-

Foodcom S.A. (2022, December 21). Vanillin and its applications in the food and pharmaceutical industries. Retrieved from [Link]

-

Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 2-(4-Chlorobenzoyl)pyridine. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

-

Kamadatu, L., & Santoso, M. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Proceeding of the International Conference on Science and Technology (ICST). [Link]

-

PubChem. (n.d.). 4-Formyl-2-methoxyphenyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra for (a) bis-(4-formyl-2-methoxyphenyl) terephthalate, (b) 2,4,6-trihydrazinyl-1,3,5-triazine, and (c) NIPOP. Retrieved from [Link]

- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

-

SpectraBase. (n.d.). 2-Formyl-4-methoxyphenyl 4-methoxybenzoate. Retrieved from [Link]

-

Fard, M. A. B., & Mozaffari, F. (2024). Design and synthesis of nitrogen-rich imine-based porous organic polymer as an efficient adsorbent for CO2 capture. Polymer Bulletin. [Link]

-

Kumar, A., Singh, S., & Kumar, V. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Applied Pharmaceutical Science, 13(07), 001-016. [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

"4-Formyl-2-methoxyphenyl 4-chlorobenzoate" physical and chemical properties

An In-Depth Technical Guide to 4-Formyl-2-methoxyphenyl 4-chlorobenzoate

Introduction

This compound is a synthetic organic compound derived from vanillin, a well-known phenolic aldehyde.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications, particularly as an anti-inflammatory agent. The structural modification of vanillin by introducing a 4-chlorobenzoyl group enhances its lipophilicity, a key factor that can influence a compound's bioactivity.[1] This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Compound Identification and Structure

A clear understanding of the molecular identity is foundational to any scientific investigation. This compound is systematically identified by its chemical formula, CAS registry number, and molecular weight.

| Identifier | Value | Source |

| IUPAC Name | (4-formyl-2-methoxyphenyl) 4-chlorobenzoate | N/A |

| CAS Number | 321726-57-2 | [2] |

| Molecular Formula | C₁₅H₁₁ClO₄ | [2] |

| Molecular Weight | 290.70 g/mol | [2] |

The molecular structure, illustrated below, reveals the key functional groups: an aldehyde, a methoxy group, an ester linkage, and a chlorinated benzene ring. These features are pivotal to its chemical reactivity and biological interactions.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

| Property | Value | Notes |

| Appearance | White to slightly yellow crystals | Based on the precursor, vanillin.[3] |

| Melting Point | Not experimentally determined in reviewed literature. | N/A |

| Boiling Point | Not experimentally determined in reviewed literature. | N/A |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Slightly soluble in ethanol and poorly soluble in water. | Based on the structures of vanillin and 4-chlorobenzoic acid.[3] |

| Hazard | Irritant. May cause an allergic skin reaction. | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following data has been reported for this compound.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum confirms the presence of key functional groups:

-

1736.66 cm⁻¹: C=O stretching of the ester group.

-

1691.59 cm⁻¹: C=O stretching of the aldehyde group.

-

1590.39 cm⁻¹: C=C stretching of the aromatic rings.

-

846.78 cm⁻¹: Aromatic C-H bending, indicative of para-substitution on the chlorobenzoyl ring.

-

742.16 cm⁻¹: Aromatic C-H bending, indicative of meta-substitution on the vanillin ring.

-

674.10 cm⁻¹: C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400 MHz, CDCl₃, δ in ppm):

-

9.97 (s, 1H): Aldehyde proton (-CHO).

-

8.14 (m, 2H, J = 8.5; 2.5 Hz): Aromatic protons ortho to the carbonyl group on the 4-chlorobenzoyl ring.

-

7.50-7.54 (m, 2H, J = 11; 3 Hz): Aromatic protons on the vanillin ring.

-

7.48 (d, 2H, J = 2.5 Hz): Aromatic protons meta to the carbonyl group on the 4-chlorobenzoyl ring.

-

7.35 (d, 1H, J = 9 Hz): Aromatic proton on the vanillin ring.

-

3.88 (s, 3H): Methoxy group protons (-OCH₃).

-

-

¹³C-NMR (100 MHz, CDCl₃, δ in ppm):

-

191.15 (1C): Aldehyde carbonyl carbon.

-

163.41 (1C): Ester carbonyl carbon.

-

152.19 (1C), 145.06 (1C), 140.53 (1C), 135.47 (1C), 131.85 (2C), 129.13 (2C), 127.35 (1C), 124.88 (1C), 123.59 (1C), 110.97 (1C): Aromatic carbons.

-

56.24 (1C): Methoxy carbon.

-

Synthesis Protocol: Microwave-Assisted Esterification

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction, specifically an esterification between vanillin and 4-chlorobenzoyl chloride.[1] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often improved product purity.[6][7]

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable microwave reaction vessel, combine vanillin (1 equivalent) and 4-chlorobenzoyl chloride (1 equivalent).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Optimal power and time may need to be determined empirically, but a power of 120 watts has been shown to produce a high yield (89.09%).[5]

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

To neutralize any unreacted 4-chlorobenzoyl chloride and the hydrochloric acid byproduct, a wash with a 5% sodium carbonate (Na₂CO₃) solution is performed.[8] The carbonate reacts with the acidic components, converting them into water-soluble salts, which can then be separated.[3][9]

-

The crude product is then washed with water to remove any remaining water-soluble impurities.

-

-

Purity Assessment: The purity of the final product can be assessed using Thin Layer Chromatography (TLC).

-

Characterization: Confirm the identity of the synthesized compound using FTIR and NMR spectroscopy as detailed above.

Potential Therapeutic Application: COX-2 Inhibition

In silico studies, specifically molecular docking, have suggested that this compound has the potential to act as an anti-inflammatory agent by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] The calculated binding energy for the compound with the COX-2 receptor was found to be -8.18 kcal/mol, which is lower (indicating a more stable interaction) than that of its precursor, vanillin (-4.96 kcal/mol).[1]

Mechanism of COX-2 Inhibition:

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins.[10] Prostaglandins are key mediators of inflammation, pain, and fever.[1] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is primarily induced during an inflammatory response.[1][11]

Selective COX-2 inhibitors are designed to specifically block the action of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1][5] This selectivity is advantageous as it can minimize the gastrointestinal side effects often associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

Caption: Proposed mechanism of action for this compound.

The potential for vanillin derivatives to act as anti-inflammatory agents is an active area of research.[12][13][14] The findings from the in silico study of this compound suggest that this compound is a promising candidate for further development and in vitro and in vivo testing to validate its anti-inflammatory efficacy.[1]

Conclusion

This compound is a readily synthesizable derivative of vanillin with promising potential as a selective COX-2 inhibitor. This guide has provided a detailed overview of its chemical and physical properties, a robust synthesis protocol utilizing microwave technology, and a scientific rationale for its potential therapeutic application. Further research is warranted to fully elucidate its pharmacological profile and establish its efficacy and safety in biological systems.

References

-

Ekowati, J., Hamid, I. S., & Siswodihardjo, S. (2018). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 18(1), 245-250. [Link]

-

Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]

-

Patel, D. D., & Parmar, L. D. (2022). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Quora. (2020). Why do we add sodium carbonate at the end of esterification reactions? Can sodium bicarbonate work too? [Link]

-

Khan, I., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]

-

Bezerra, F. M., et al. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 28(12), 4768. [Link]

-

Debnath, S. (2016). Cox 2 inhibitors. SlideShare. [Link]

-

Boiko, Y. A., et al. (2019). Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives. Pharmaceutical Chemistry Journal, 53(7), 650-654. [Link]

-

Chemist Ai. (n.d.). Use of sodium carbonate in esterification. [Link]

-

National Center for Biotechnology Information. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed. [Link]

-

Filo. (2023). Why was the reaction mixture extracted with sodium carbonate in a Fischer esterification reaction? [Link]

-

Study.com. (n.d.). Why is sodium bicarbonate used in esterification? [Link]

-

Quora. (2018). Why does a diluted sodium carbonate solution fizz (effervesce) when the contents of the test tube are added to it at the end of the ethanol and ethanoic acid reaction? The catalyst is sulphuric acid. [Link]

-

Li, Y., et al. (2023). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Foods, 12(15), 2849. [Link]

-

de la Hoz, A., & Loupy, A. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(3), 609. [Link]

-

ResearchGate. (2015). Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. [Link]

-

PubChem. (n.d.). 4-Formyl-2-methoxyphenyl benzoate. [Link]

-

PubChem. (n.d.). 4-Formylphenyl 4-methoxybenzoate. [Link]

-

Taylor & Francis Online. (2009). Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. [Link]

-

International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]

-

ChemBK. (n.d.). 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate. [Link]

-

001Chemical. (n.d.). CAS No. 321726-57-2, this compound. [Link]

-

National Center for Biotechnology Information. (2008). 4-Methylphenyl 4-chlorobenzoate. PubMed Central. [Link]

-

International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]

-

ResearchGate. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzoic acid. [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. 321726-57-2|this compound|BLD Pharm [bldpharm.com]

- 3. chemistai.org [chemistai.org]

- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Why was the reaction mixture extracted with sodium carbonate in a Fischer.. [askfilo.com]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives - Boiko - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 14. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

"4-Formyl-2-methoxyphenyl 4-chlorobenzoate" spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Characterization of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate

As a Senior Application Scientist, the structural elucidation of a novel or synthesized compound is the bedrock of any research and development program. It is not merely about confirming a molecular weight; it is about building a comprehensive, multi-faceted dossier of evidence that validates molecular identity and purity with irrefutable certainty. This guide provides an in-depth analysis of the expected spectral data for This compound , a molecule synthesized from the common starting materials vanillin and 4-chlorobenzoyl chloride.

Our approach is rooted in a self-validating system of analysis. We will not just present predicted data; we will explain the underlying principles and experimental rationale, demonstrating how each piece of spectral evidence logically supports the others. This document is designed for researchers, scientists, and drug development professionals who require a practical and rigorous understanding of spectroscopic techniques.

Molecular Structure and Synthesis Rationale

The target compound, this compound, is an ester. A logical and common synthetic route involves the esterification of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-chlorobenzoyl chloride. This reaction is typically performed in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.

Understanding this synthesis is critical as it informs our expectations for the final spectra. We anticipate seeing characteristic signals from both the vanillin and the 4-chlorobenzoyl moieties, joined by a newly formed ester linkage.

Caption: Synthetic pathway for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a proton spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.90 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its direct attachment to the sp² carbon. |

| ~8.10 | Doublet (d) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing ester carbonyl group on the chlorobenzoyl ring, leading to significant deshielding. |

| ~7.50 | Doublet (d) | 2H | H-3', H-5' | These protons are meta to the ester carbonyl and ortho to the chlorine atom. They are less deshielded than H-2'/H-6'. |

| ~7.45-7.55 | Multiplet (m) | 2H | H-5, H-6 | These protons on the vanillin-derived ring are in a complex region, influenced by the formyl and ester groups. |

| ~7.20 | Doublet (d) | 1H | H-3 | This proton is ortho to the ester linkage and will appear as a distinct signal in the aromatic region. |

| ~3.90 | Singlet (s) | 3H | Methoxy (-OCH₃) | The protons of the methoxy group are shielded relative to aromatic protons and appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~191.0 | Aldehyde (CHO) | Aldehyde carbonyl carbons are characteristically found in this highly deshielded region. |

| ~164.0 | Ester (C=O) | Ester carbonyl carbons are also significantly deshielded, but typically appear upfield from aldehyde carbonyls. |

| ~152.0 | C-2 | Aromatic carbon attached to the methoxy group (C-O). |

| ~145.0 | C-1 | Aromatic carbon attached to the ester oxygen (C-O). |

| ~140.0 | C-4' | Aromatic carbon attached to the chlorine atom. |

| ~135.0 | C-4 | Aromatic carbon attached to the aldehyde group. |

| ~131.5 | C-2', C-6' | Aromatic carbons ortho to the ester carbonyl. |

| ~129.0 | C-3', C-5' | Aromatic carbons meta to the ester carbonyl. |

| ~127.5 | C-1' | Quaternary aromatic carbon of the chlorobenzoyl ring. |

| ~125.0 | C-6 | Aromatic CH carbon. |

| ~112.0 | C-3, C-5 | Aromatic CH carbons. |

| ~56.0 | Methoxy (-OCH₃) | The sp³ carbon of the methoxy group is highly shielded and appears significantly upfield. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups, which correspond to specific vibrational frequencies (stretching, bending) within the molecule.

Experimental Protocol: IR Data Acquisition

-

Methodology: The spectrum can be obtained using either the KBr pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and speed.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Frequencies

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the ester linkage. Data from a structurally similar compound, 4-formylphenyl 4-chlorobenzoate, shows a strong ester C=O stretch at 1741 cm⁻¹ and an aldehyde C=O stretch at 1701 cm⁻¹.[1] We expect similar values for our target molecule.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds. |

| ~2900-2800 | C-H Stretch | Aldehyde | The C-H stretch of an aldehyde typically appears as two weak bands in this region. |

| ~1745 | C=O Stretch | Ester | The ester carbonyl is expected to be a very strong, sharp absorption. Its frequency is raised by the electronegative phenyl group. |

| ~1705 | C=O Stretch | Aldehyde | The aldehyde carbonyl stretch is also strong and sharp, typically at a slightly lower frequency than the ester. |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring skeleton. |

| ~1250-1200 | C-O Stretch | Ester (Aryl-O) | Strong, characteristic stretching of the sp² C-O bond of the ester. |

| ~1100-1000 | C-O Stretch | Ether (Aryl-O) | Stretching vibration of the methoxy group's C-O bond. |

| ~750 | C-Cl Stretch | Aryl Halide | The C-Cl bond stretch is expected in the fingerprint region. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers crucial information about its substructures, acting as a final piece of confirmatory evidence.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. It involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.

-

Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions at each m/z value.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₅H₁₁ClO₄, with a calculated molecular weight of approximately 290.71 g/mol .[2]

-

Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of chlorine, which has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), we expect to see two peaks:

-

M⁺ peak at m/z ≈ 290 (corresponding to the ³⁵Cl isotope).

-

M+2 peak at m/z ≈ 292 (corresponding to the ³⁷Cl isotope).

-

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.

-

-

Key Fragmentation Pathways: EI is a high-energy technique that will cause the molecular ion to fragment in predictable ways. The ester linkage is a common site of cleavage.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Formation of the 4-Chlorobenzoyl Cation: Cleavage of the C-O bond of the ester can generate the highly stable 4-chlorobenzoyl acylium ion. This is often a very prominent peak in the spectrum.

-

m/z ≈ 139/141 (with a 3:1 isotopic pattern).

-

-

Loss of Carbon Monoxide: The 4-chlorobenzoyl cation can further fragment by losing a molecule of carbon monoxide (CO, 28 Da) to form the chlorophenyl cation.

-

m/z ≈ 111/113 (with a 3:1 isotopic pattern).

-

-

Formation of the Vanillin-derived Cation: The other possible fragmentation pathway involves cleavage where the charge is retained on the vanillin portion of the molecule.

-

m/z ≈ 151 .

-

Conclusion: A Self-Validating Dossier

The true power of this multi-technique approach lies in its self-validating nature. The ¹H NMR confirms the presence and connectivity of the aldehyde, methoxy, and two distinct aromatic rings. The ¹³C NMR corroborates this by identifying the precise number of unique carbons, including the two different carbonyls. The IR spectrum provides definitive proof of the key functional groups—aldehyde, ester, and ether—predicted by the NMR data. Finally, mass spectrometry confirms the exact molecular weight and the presence of a chlorine atom, while its fragmentation pattern reveals the constituent vanillin and 4-chlorobenzoyl substructures.

Together, these spectra form a cohesive and rigorous body of evidence that unequivocally confirms the structure of This compound . This methodical, cross-validated approach ensures the highest level of scientific integrity for any research, development, or quality control application.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

FTIR spectrum of 4-formylphenyl 4-chlorobenzoate. ResearchGate. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology (NIST). Vanillin. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. 4-Formyl-2-methoxyphenyl benzoate. National Library of Medicine. Retrieved from [Link]

Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate

Foreword: Charting a Course from In Silico Promise to In Vivo Reality

In the landscape of modern drug discovery, the journey of a novel chemical entity from computational prediction to clinical application is both arduous and exhilarating. 4-Formyl-2-methoxyphenyl 4-chlorobenzoate, a molecule elegantly combining the structural motifs of vanillin and 4-chlorobenzoic acid, stands at an early but promising juncture of this path. While comprehensive in vivo characterization is still on the horizon, a compelling body of computational and analogue-based evidence beckons the scientific community to explore its therapeutic potential.

This technical guide is crafted for researchers, scientists, and drug development professionals, providing a deep dive into the putative mechanism of action of this compound. It is structured not as a rigid declaration of fact, but as a dynamic framework for investigation. Herein, we will dissect the theoretical underpinnings of its bioactivity, propose robust experimental pathways for validation, and offer the technical insights necessary to propel this promising molecule to the next stage of scientific inquiry. We will proceed with a spirit of discovery, grounding our hypotheses in established biochemical principles and providing the methodological rigor required for their examination.

Section 1: Molecular Profile and Synthetic Lineage

This compound is a synthetic ester derivative of vanillin. The synthesis typically involves an esterification reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and p-chlorobenzoyl chloride, often in the presence of a base catalyst like pyridine to enhance the nucleophilicity of the phenolic hydroxyl group of vanillin[1].

| Compound Attribute | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₁ClO₄ |

| Molecular Weight | 290.7 g/mol |

| Core Moieties | Vanillin, 4-Chlorobenzoate |

The rationale for this molecular design lies in the synergistic potential of its constituent parts. Vanillin and its derivatives are known to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and even anticancer effects[2][3][4][5][6]. The 4-chlorobenzoate moiety, while less biologically characterized in isolation, contributes to the overall lipophilicity and electronic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile[7][8][9].

Section 2: The Putative Core Mechanism of Action - A Multi-pronged Hypothesis

Current evidence, primarily from computational studies, points towards a primary anti-inflammatory mechanism of action for this compound, potentially supplemented by other bioactive properties inherited from its vanillin scaffold.

Primary Hypothesis: Inhibition of Cyclooxygenase-2 (COX-2)

The most direct mechanistic insight comes from a computational docking study that evaluated the binding affinity of this compound for the active site of the COX-2 enzyme[1]. The results of this in silico analysis suggest a favorable binding interaction, indicating that the compound may act as a COX-2 inhibitor.

Causality of Interaction: COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. The active site of COX-2 is a hydrophobic channel. The structural features of this compound, including its two aromatic rings and ester linkage, likely allow it to fit within this channel and interact with key amino acid residues, thereby blocking substrate access and inhibiting prostaglandin synthesis.

Below is a conceptual diagram illustrating the proposed inhibitory action on the COX signaling pathway.

Caption: Proposed COX-2 inhibitory pathway of the test compound.